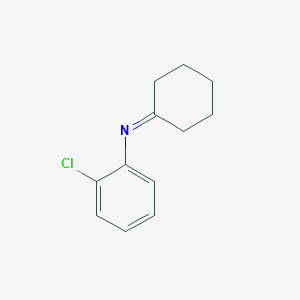
N-(2-Chlorophenyl)cyclohexanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)cyclohexanimine is an organic compound characterized by the presence of a cyclohexane ring bonded to an imine group, which is further attached to a 2-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 2-chlorophenylamine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. The general reaction scheme is as follows:
- Cyclohexanone + 2-Chlorophenylamine → this compound + Water
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Chlorophenyl)cyclohexanimine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oximes or nitriles.
- Reduction : Reduction reactions can convert the imine group to an amine.
- Substitution : The chlorophenyl group can undergo nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
- Oxidation : Oximes or nitriles.
- Reduction : Amines.
- Substitution : Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenyl)cyclohexanimine has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
- Industry : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Chlorophenyl)cyclohexanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-(2-Chlorophenyl)cyclohexanamine
- N-(2-Chlorophenyl)cyclohexanone
- N-(2-Chlorophenyl)cyclohexanol
Uniqueness: N-(2-Chlorophenyl)cyclohexanimine is unique due to its imine functional group, which imparts distinct chemical reactivity compared to its amine, ketone, and alcohol analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Eigenschaften
CAS-Nummer |
64456-61-7 |
|---|---|
Molekularformel |
C12H14ClN |
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)cyclohexanimine |
InChI |
InChI=1S/C12H14ClN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2 |
InChI-Schlüssel |
QABCDUWWBITUAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NC2=CC=CC=C2Cl)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















